molecular formula C10H13ClN2O B11887170 3-Chloro-5-(cyclohexyloxy)pyridazine CAS No. 1346691-27-7

3-Chloro-5-(cyclohexyloxy)pyridazine

Cat. No.: B11887170
CAS No.: 1346691-27-7
M. Wt: 212.67 g/mol
InChI Key: XWNHWEHSIXMVJB-UHFFFAOYSA-N
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Description

3-Chloro-5-(cyclohexyloxy)pyridazine is a heterocyclic compound with the molecular formula C10H13ClN2O It is characterized by the presence of a pyridazine ring substituted with a chlorine atom at the third position and a cyclohexyloxy group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(cyclohexyloxy)pyridazine typically involves the reaction of 3-chloropyridazine with cyclohexanol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the cyclohexyloxy group. Common bases used in this reaction include potassium carbonate or sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(cyclohexyloxy)pyridazine can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The cyclohexyloxy group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or primary amines in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

    Nucleophilic substitution: Formation of substituted pyridazine derivatives.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of dihydropyridazine derivatives.

Scientific Research Applications

3-Chloro-5-(cyclohexyloxy)pyridazine has been explored for various scientific research applications:

    Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents targeting various diseases.

    Material Science: It is used in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(cyclohexyloxy)pyridazine involves its interaction with specific molecular targets. The pyridazine ring can engage in hydrogen bonding and π-π stacking interactions with biological macromolecules, influencing their function. The cyclohexyloxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-5-(methoxy)pyridazine: Similar structure but with a methoxy group instead of a cyclohexyloxy group.

    3-Chloro-5-(ethoxy)pyridazine: Similar structure but with an ethoxy group instead of a cyclohexyloxy group.

    3-Chloro-5-(phenoxy)pyridazine: Similar structure but with a phenoxy group instead of a cyclohexyloxy group.

Uniqueness

3-Chloro-5-(cyclohexyloxy)pyridazine is unique due to the presence of the bulky cyclohexyloxy group, which can influence its steric and electronic properties. This uniqueness can result in distinct biological activities and physicochemical properties compared to its analogs.

Properties

CAS No.

1346691-27-7

Molecular Formula

C10H13ClN2O

Molecular Weight

212.67 g/mol

IUPAC Name

3-chloro-5-cyclohexyloxypyridazine

InChI

InChI=1S/C10H13ClN2O/c11-10-6-9(7-12-13-10)14-8-4-2-1-3-5-8/h6-8H,1-5H2

InChI Key

XWNHWEHSIXMVJB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC2=CC(=NN=C2)Cl

Origin of Product

United States

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